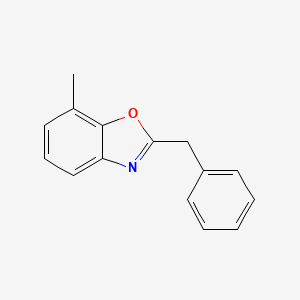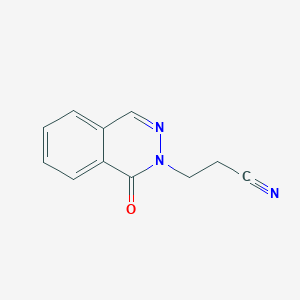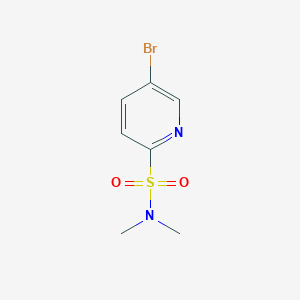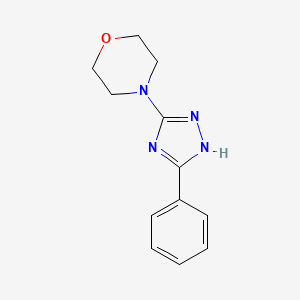
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as PF-04859989, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Mechanism of Action
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea inhibits the activity of a protein kinase known as ERK5. ERK5 is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to various types of cancer. By inhibiting the activity of ERK5, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have shown that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit tumor growth and metastasis in animal models of cancer. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied, and its mechanism of action is well understood. However, one limitation of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of more potent and selective inhibitors of ERK5. Another area of interest is the investigation of the potential therapeutic applications of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea in other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea as a therapeutic agent, but the current evidence suggests that it has great potential for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with piperidine to form 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been optimized to increase yield and purity, making it an attractive compound for further research.
Scientific Research Applications
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and differentiation. This makes 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth.
properties
IUPAC Name |
1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWIRJFRLGGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)


![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)

![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7561097.png)

![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)